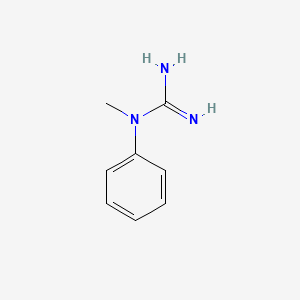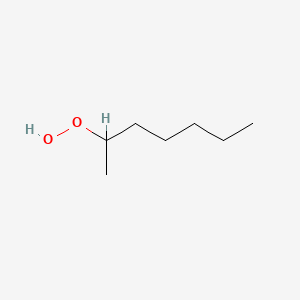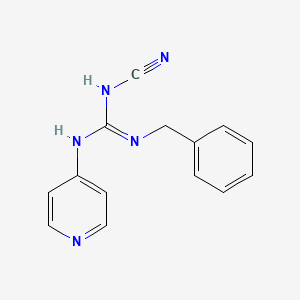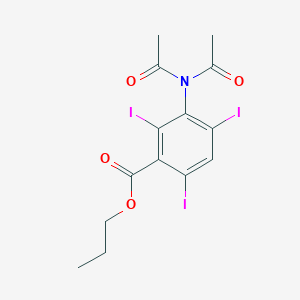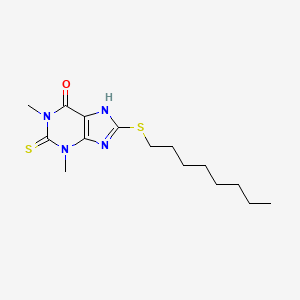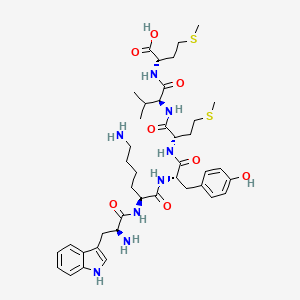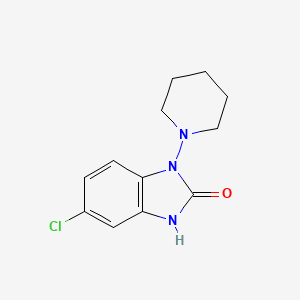
(1-propan-2-yl-5,6-dihydro-4H-pyrimidin-2-yl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-propan-2-yl-5,6-dihydro-4H-pyrimidin-2-yl)cyanamide is a heterocyclic compound that features a pyrimidine ring fused with a cyanamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-propan-2-yl-5,6-dihydro-4H-pyrimidin-2-yl)cyanamide typically involves the reaction of a suitable pyrimidine precursor with cyanamide under controlled conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1-propan-2-yl-5,6-dihydro-4H-pyrimidin-2-yl)cyanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the cyanamide group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups replacing the cyanamide moiety.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-propan-2-yl-5,6-dihydro-4H-pyrimidin-2-yl)cyanamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential to inhibit specific enzymes or receptors, making it a potential lead compound for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1-propan-2-yl-5,6-dihydro-4H-pyrimidin-2-yl)cyanamide involves its interaction with molecular targets such as enzymes or receptors. The cyanamide group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the context.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: A heterocyclic compound with a fused benzene and imidazole ring.
Imidazole: A five-membered ring containing two nitrogen atoms.
Pyrimidine: A six-membered ring with two nitrogen atoms at positions 1 and 3.
Uniqueness
(1-propan-2-yl-5,6-dihydro-4H-pyrimidin-2-yl)cyanamide is unique due to the presence of both a pyrimidine ring and a cyanamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its reactivity and ability to form multiple types of interactions set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C8H14N4 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(1-propan-2-yl-5,6-dihydro-4H-pyrimidin-2-yl)cyanamide |
InChI |
InChI=1S/C8H14N4/c1-7(2)12-5-3-4-10-8(12)11-6-9/h7H,3-5H2,1-2H3,(H,10,11) |
Clave InChI |
IKLQQWYDTBWRHG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCCN=C1NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)
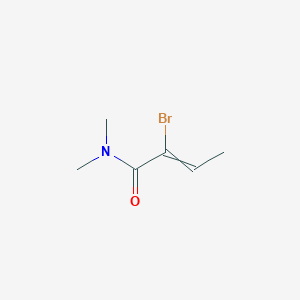

![9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B13811541.png)
